molecular formula C10H15NO B147036 2-(N-Ethylanilino)ethanol CAS No. 92-50-2

2-(N-Ethylanilino)ethanol

Cat. No. B147036
CAS RN: 92-50-2
M. Wt: 165.23 g/mol
InChI Key: HYVGFUIWHXLVNV-UHFFFAOYSA-N
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Description

The compound 2-(N-Ethylanilino)ethanol is structurally related to the compounds discussed in the provided papers, which focus on the behavior and properties of similar organic molecules. Although the exact compound is not directly studied, insights can be drawn from the related research.

Synthesis Analysis

The synthesis of compounds similar to 2-(N-Ethylanilino)ethanol can involve intramolecular rearrangements. For instance, the paper titled "Interpretation of the kinetics of general-base-catalysed Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine into 2-(p-nitroanilino)ethanol" discusses the Smiles rearrangement, a process that could potentially be applied to the synthesis of 2-(N-Ethylanilino)ethanol. This rearrangement occurs in aqueous alkali and involves the formation of a spiro-Meisenheimer intermediate, which is a key step in the reaction pathway .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(N-Ethylanilino)ethanol can be studied using spectroscopic methods and theoretical calculations. The paper "Formation of hydrogen-bonded bridges in jet-cooled complexes of a chiral chromophore as studied by IR/UV double resonance spectroscopy" investigates the structure of (±)2-naphthyl-1-ethanol, which shares a similar functional group arrangement with 2-(N-Ethylanilino)ethanol. The study uses IR fluorescence dip spectroscopy and DFT calculations to elucidate the conformation of the molecule and its complexes with methanol .

Chemical Reactions Analysis

The chemical reactions of compounds like 2-(N-Ethylanilino)ethanol can be complex and involve multiple steps. The general-base-catalysed Smiles rearrangement mentioned in the first paper is an example of a chemical reaction that could be relevant to 2-(N-Ethylanilino)ethanol. The reaction kinetics and the role of the spiro-Meisenheimer intermediate suggest that the reaction pathway is influenced by the base concentration and the specific structure of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(N-Ethylanilino)ethanol can be inferred from studies on similar molecules. The interaction with solvents, such as methanol, can affect the electronic transitions and the stability of the molecule, as seen in the second paper. The formation of hydrogen-bonded bridges and the conformational preferences of the molecule are important factors that determine its physical and chemical behavior .

Scientific Research Applications

  • Sensor Technology for Ethanol Concentration : Rivai et al. (2015) developed a device to control ethanol concentration in water using a capacitive sensor and a PID controller. This technology could potentially be applied in scenarios where precise measurement and control of ethanol or its derivatives are necessary (Rivai et al., 2015).

  • Sustainability in Chemical Process Development : Patel et al. (2015) explored the sustainability metrics in chemical research, particularly in the production of higher alcohols from ethanol. Their study provides insights into sustainable practices in chemical research that could be applicable to the study and use of “2-(N-Ethylanilino)ethanol” (Patel et al., 2015).

  • Electroreduction Processes : Ledezma-Yanez et al. (2016) investigated the electroreduction of acetaldehyde to ethanol on copper, which could offer insights into the electrochemical properties of ethanol and its derivatives, potentially relevant to “2-(N-Ethylanilino)ethanol” (Ledezma-Yanez et al., 2016).

  • Biomarkers and Ethanol Metabolism : Wurst et al. (2005) and Palmer (2009) discussed the emerging biomarkers related to ethanol consumption and its metabolism, which could be relevant for understanding the metabolic pathways and potential applications of “2-(N-Ethylanilino)ethanol” in medical or forensic contexts (Wurst et al., 2005), (Palmer, 2009).

  • Ethanol in Cosmetic and Sanitary Products : Salomone et al. (2018) studied the exposure to ethyl alcohol derived from hand disinfectants and its implications, which might offer insights into the dermal absorption and potential toxicity of ethanol derivatives (Salomone et al., 2018).

  • Gas-Liquid Chromatography of Ethyl Esters : Johnson et al. (1976) discussed the formation of ethyl ester artifacts in gas-liquid chromatography, which could be relevant for the analysis and identification of “2-(N-Ethylanilino)ethanol” in scientific research (Johnson et al., 1976).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It should be handled with appropriate protective clothing and in a well-ventilated area .

properties

IUPAC Name

2-(N-ethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-11(8-9-12)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVGFUIWHXLVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059056
Record name Ethanol, 2-(ethylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Ethylanilino)ethanol

CAS RN

92-50-2
Record name 2-(Ethylphenylamino)ethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=92-50-2
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Record name 2-(N-Ethylanilino)ethanol
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Record name 2-(N-Ethylanilino)ethanol
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Record name Ethanol, 2-(ethylphenylamino)-
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Record name Ethanol, 2-(ethylphenylamino)-
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Record name 2-(N-ethylanilino)ethanol
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Record name 2-(N-ETHYLANILINO)ETHANOL
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Synthesis routes and methods

Procedure details

A mixture of 101 ml (800 mmol) of freshly distilled N-ethylaniline 14, 71.0 ml (1.00 mol) of 2-bromoethanol, 138 g (1.00 mol) of anhydrous K2CO3 and 8.30 g (50.0 mmol) of anhydrous KI is dissolved in 300 ml of dry n-butanol is refluxed for four days under argon atmosphere and vigorously stirring. After cooling down, the inorganic salts are filtered off and washed with diethylether. The solvents are evaporated under reduced pressure and the crude reaction product is purified by means of a vacuum destillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
I Ledoux, J Zyss, E Barni, C Barolo, N Diulgheroff… - Synthetic Metals, 2000 - Elsevier
An important goal in the development of materials for quadratic nonlinear optics is to find chromophore molecules, which have a large β value. In the area of electrooptical applications, …
Number of citations: 82 www.sciencedirect.com
A Sonnenburg, V Ahuja, M Schreiner, T Platzek… - Archives of …, 2012 - Springer
Certain textile disperse dyes are known to cause allergic reactions of the human skin. Here, we examined 8 disperse dyes and 7 products of azo-cleavage of these dyes in an in vitro …
Number of citations: 19 link.springer.com
SH Chen, K Fukazawa, Y Inoue, K Ishihara - Langmuir, 2018 - ACS Publications
Surface functionalization of polymeric porous substrates is one of the most important requirements to enhance their applications in the biomedical field. In this study, we achieved …
Number of citations: 19 pubs.acs.org
Y Liang, Y Simón-Manso, P Neta… - Journal of the American …, 2022 - ACS Publications
A nitrogen–oxygen Smiles rearrangement was reported to occur after collisional activation of the PhN(R)CH 2 CH 2 O – (R = alkyl) anion, which undergoes a five-membered ring …
Number of citations: 1 pubs.acs.org
B Cai, T Ushiwata, K Komatsu… - Japanese journal of …, 2004 - iopscience.iop.org
To fabricate a low-optical-loss electrooptic (EO) device composed of 4-(4-dimethyl-aminostyryl)-1-methylpyridinium tosylate (DAST) crystal, the structure of a crystal optical waveguide …
Number of citations: 9 iopscience.iop.org
T Ushiwata, E Okamoto, K Komatsu, T Kaino, AKY Jen - Optical Materials, 2003 - Elsevier
We will report the synthesis and linear and nonlinear optical (NLO) properties of novel fluorine-containing second-order NLO polymers with high glass transition temperature (T g ). …
Number of citations: 15 www.sciencedirect.com
M Amano, T Kaino, S Matsumoto - Chemical physics letters, 1990 - Elsevier
Third-order nonlinear optical properties of a disazo dye attached polymer (3R) were evaluated and compared with that of a monoazo (Disperse Red 1) dye attached polymer (2R). The …
Number of citations: 36 www.sciencedirect.com
PH Sung, SL Wu, CY Lin - Journal of materials science, 1996 - Springer
A transparent silica film with organic chromophore, Disperse Red 1(DR1), as side chain was prepared in this study by the sol-gel process. Next, the film was baked at 120 C with corona …
Number of citations: 21 link.springer.com
S Zielińska, M Larkowska, S Kucharski - Dyes and Pigments, 2012 - Elsevier
The work presents synthesis and characterization of novel sulfadimethoxine and sulfabenzamide azo derivatives as well as the kinetic study of their trans–cis–trans isomerization. …
Number of citations: 12 www.sciencedirect.com
A Bućko, S Zielińska, E Ortyl, M Larkowska, R Barille - Optical Materials, 2014 - Elsevier
The new photochromic hybrid materials containing different mole fractions of highly photoactive 4-[(E)-[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-N-(4-methylpyrimidin-2-yl)…
Number of citations: 15 www.sciencedirect.com

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